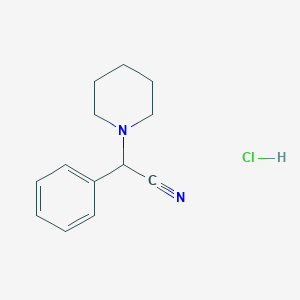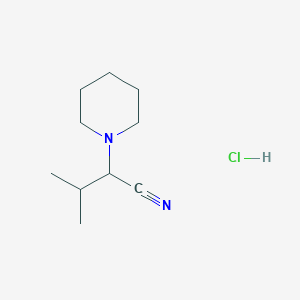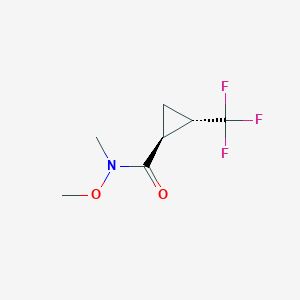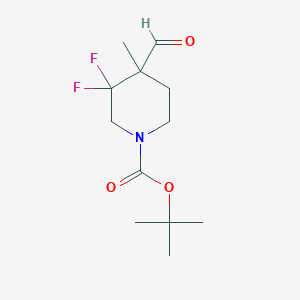
3-(3-Fluorophenyl)-4-methylbenzaldehyde
Vue d'ensemble
Description
3-(3-Fluorophenyl)-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C14H11FO and its molecular weight is 214.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
3-(3-Fluorophenyl)-4-methylbenzaldehyde and similar compounds have been utilized in the synthesis of thiazolidin-4-one derivatives, which demonstrated promising antioxidant activities. This is evident in research where 4-Fluorobenzaldehyde was used to prepare 2-(4-fluorophenyl)thiazolidin-4-one derivatives, showcasing the compound's potential in creating antioxidants (El Nezhawy et al., 2009).
Biochemical Applications
Research has also highlighted the role of this compound in biochemical applications. A study involved the electrochemically induced transformation of 3-methylbenzaldehyde, leading to the synthesis of compounds with potential in the regulation of inflammatory diseases, indicating its significance in biomedical applications (Ryzhkova et al., 2020).
Synthesis of Arylindole Carboxylic Amides
The compound has also been used in the synthesis of arylindole carboxylic amides. In one study, 4-Fluorobenzaldehyde was employed in the creation of 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoic acid, part of a process to synthesize arylindole carboxylic amides, highlighting its role in complex chemical syntheses (Kuethe & Beutner, 2009).
Adsorption and Environmental Applications
In the environmental sector, derivatives of this compound have been used in synthesizing microporous polyaminals for carbon dioxide adsorption. A study demonstrated that incorporating fluorinated compounds, like 4-fluorobenzaldehyde, into polymers can enhance CO2 adsorption capabilities, suggesting its utility in environmental cleanup applications (Li et al., 2016).
Antimicrobial and Antiviral Activities
Additionally, derivatives of this compound have been investigated for their antimicrobial and antiviral properties. For example, some fluorinated benzothiazepines and pyrazolines synthesized from 4-Bromo-2-fluorobenzaldehyde exhibited inhibitory effects on a range of microbes, suggesting potential in the development of new antimicrobial agents (Jagadhani et al., 2015).
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-5-6-11(9-16)7-14(10)12-3-2-4-13(15)8-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXNOEHJBHXOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B1407008.png)

![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate](/img/structure/B1407012.png)


![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride](/img/structure/B1407018.png)


![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate](/img/structure/B1407025.png)
![Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate](/img/structure/B1407026.png)
![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate](/img/structure/B1407027.png)


